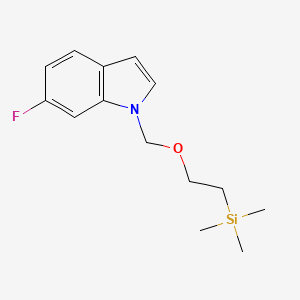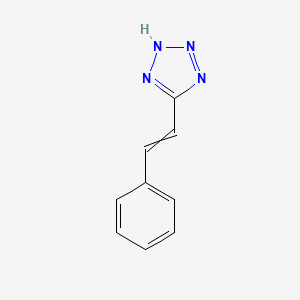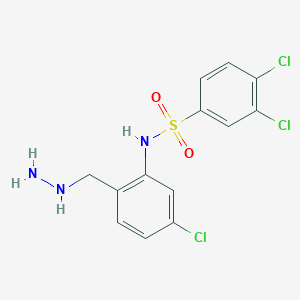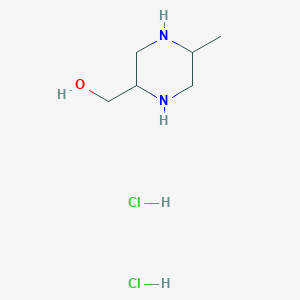![molecular formula C15H16N2O3S2 B12513822 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate CAS No. 820216-44-2](/img/structure/B12513822.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is a chemical compound that combines an indole structure with a thiophene sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings . These processes are designed to be efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .
Aplicaciones Científicas De Investigación
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various biological receptors, leading to diverse pharmacological effects. For example, thiophene derivatives have been shown to inhibit enzymes and modulate receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate is unique due to its combination of an indole and thiophene sulfonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
820216-44-2 |
|---|---|
Fórmula molecular |
C15H16N2O3S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C15H16N2O3S2/c1-10(16)8-11-9-17-15-12(11)4-2-5-13(15)20-22(18,19)14-6-3-7-21-14/h2-7,9-10,17H,8,16H2,1H3/t10-/m1/s1 |
Clave InChI |
KZYFCPWGLOVVCS-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N |
SMILES canónico |
CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CC=CS3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)

![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)


![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)

![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
